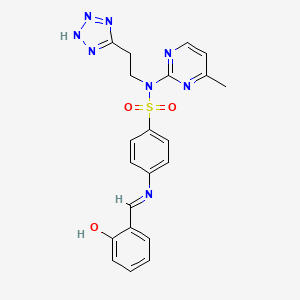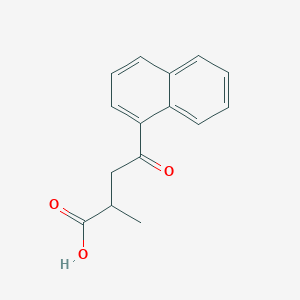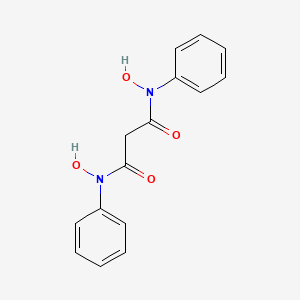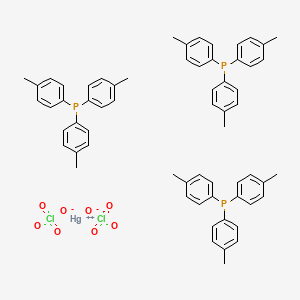
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is a complex compound that combines mercury ions with tris(4-methylphenyl)phosphane and diperchlorate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-methylphenyl)phosphane in the presence of perchloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the toxic nature of mercury compounds .
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury(II) ion to mercury(I) or elemental mercury.
Substitution: The tris(4-methylphenyl)phosphane ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH levels, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce mercury oxides, while reduction can yield elemental mercury .
Aplicaciones Científicas De Investigación
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique chemical properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: The compound is used in the development of specialized materials and chemical processes
Mecanismo De Acción
The mechanism of action of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methylphenyl)phosphine: A similar compound without the mercury ion, used in various chemical reactions and as a ligand in coordination chemistry.
Mercury(2+);bis(4-methylphenyl)phosphane;diperchlorate: Another mercury-phosphane complex with different stoichiometry and properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
77438-51-8 |
|---|---|
Fórmula molecular |
C63H63Cl2HgO8P3 |
Peso molecular |
1312.6 g/mol |
Nombre IUPAC |
mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/3C21H21P.2ClHO4.Hg/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2*2-1(3,4)5;/h3*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
RBCXIIYFQXHORU-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)



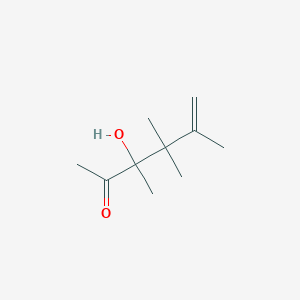
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

